3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-
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Overview
Description
3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-, also known as 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-, is a useful research compound. Its molecular formula is C25H28N6O3 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Cyclobutene-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of derivatives of this compound, particularly focusing on its interactions with various biological systems.
Chemical Structure and Properties
The compound 3-Cyclobutene-1,2-dione can be described by the following structural formula:
This compound exhibits a unique bicyclic structure that contributes to its chemical reactivity and biological functions. Its derivatives have been synthesized for various applications, including drug development.
The biological activity of 3-Cyclobutene-1,2-dione derivatives is primarily attributed to their ability to interact with specific biological targets. For instance, certain derivatives have been shown to act as antagonists at thromboxane A2 receptors, which are involved in platelet aggregation and vasoconstriction. The potency of these compounds can be quantified using IC50 values, which indicate the concentration required to inhibit a biological process by 50%.
Table 1: IC50 Values of Selected Cyclobutene Derivatives
Compound | IC50 (μM) | Biological Target |
---|---|---|
1 | 0.190 ± 0.060 | Thromboxane A2 Receptor |
14 | 0.0026 ± 0.001 | Thromboxane A2 Receptor |
9 | 0.054 ± 0.016 | Thromboxane A2 Receptor |
10 | 1.140 ± 0.820 | Thromboxane A2 Receptor |
These values suggest that the derivative labeled as 14 exhibits exceptionally high potency compared to others.
Case Studies
- Thromboxane A2 Receptor Antagonism : In a study evaluating various cyclobutene derivatives, compound 9 was identified as a potent antagonist with an IC50 comparable to established carboxylic acid antagonists. The stability of this compound in physiological conditions was confirmed through LC/MS/MS analysis, indicating its potential for therapeutic use without significant degradation in plasma .
- NMDA Receptor Interaction : Another derivative incorporating the cyclobutene moiety was tested for its effects on NMDA receptors, which are crucial in synaptic plasticity and memory function. The modified compound displayed weak affinity for NMDA receptors but showed improved bioavailability and brain penetration compared to traditional NMDA antagonists .
Therapeutic Applications
The diverse biological activities of cyclobutene derivatives suggest their potential in treating various conditions:
- Cardiovascular Diseases : Due to their role as thromboxane A2 receptor antagonists, these compounds may be beneficial in managing conditions characterized by excessive platelet aggregation.
- Neurological Disorders : Modifications enhancing brain penetration make certain derivatives promising candidates for treating neurological disorders where NMDA receptor modulation is beneficial.
Properties
CAS No. |
165250-47-5 |
---|---|
Molecular Formula |
C25H28N6O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]amino]-4-methylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C25H28N6O3/c1-16-22(24(33)23(16)32)29-18-5-6-20-19(12-18)17(13-27-20)4-3-7-30-8-10-31(11-9-30)25-21(34-2)14-26-15-28-25/h5-6,12-15,27,29H,3-4,7-11H2,1-2H3 |
InChI Key |
HCXROGVQIBVJTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC |
Canonical SMILES |
CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC |
Key on ui other cas no. |
165250-47-5 |
Synonyms |
3-((3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)-4-methyl-3-cyclobutene-1,2-dione BMS 181885 BMS-181885 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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